N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of Acetamide Moiety: The acetamide moiety can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may interact with cellular proteins or enzymes involved in cell proliferation and apoptosis. The molecular targets and pathways involved can include kinases, transcription factors, or signaling pathways such as the MAPK or PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups, such as 4-fluoroaniline or 4-fluorobenzaldehyde.
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H20FN3OS2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[6-[(4-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20FN3OS2/c1-15-4-3-5-16(2)23(15)28-22(29)14-30-24-27-20-11-10-19(12-21(20)31-24)26-13-17-6-8-18(25)9-7-17/h3-13H,14H2,1-2H3,(H,28,29) |
InChI Key |
MACBUBYXLZAEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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